molecular formula C9H20IN3 B12779810 (2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide CAS No. 93506-91-3

(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide

Cat. No.: B12779810
CAS No.: 93506-91-3
M. Wt: 297.18 g/mol
InChI Key: JLZNCAKHMYWQIA-UHFFFAOYSA-M
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Description

(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a cyanoethyl group attached to a methylaminoethyl chain, which is further connected to a trimethylammonium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide typically involves the reaction of (2-cyanoethyl)methylamine with ethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:

(2-Cyanoethyl)methylamine+Ethyl iodide(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide\text{(2-Cyanoethyl)methylamine} + \text{Ethyl iodide} \rightarrow \text{this compound} (2-Cyanoethyl)methylamine+Ethyl iodide→(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can replace the iodide ion.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: Investigated for its potential role in biochemical assays and as a stabilizing agent for certain biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on biomolecules, affecting their structure and function. The cyanoethyl group can participate in further chemical reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: A compound with a similar structure but different functional groups.

    Poly(2-(diethylamino)ethyl methacrylate): A polymer with similar amine functionality.

Properties

CAS No.

93506-91-3

Molecular Formula

C9H20IN3

Molecular Weight

297.18 g/mol

IUPAC Name

2-[2-cyanoethyl(methyl)amino]ethyl-trimethylazanium;iodide

InChI

InChI=1S/C9H20N3.HI/c1-11(7-5-6-10)8-9-12(2,3)4;/h5,7-9H2,1-4H3;1H/q+1;/p-1

InChI Key

JLZNCAKHMYWQIA-UHFFFAOYSA-M

Canonical SMILES

CN(CCC#N)CC[N+](C)(C)C.[I-]

Origin of Product

United States

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